N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
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Description
N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19F3N4O3 and its molecular weight is 384.359. The purity is usually 95%.
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Biological Activity
N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Piperidine ring : Known for its role in various biological activities.
- Trifluoromethyl group : Often associated with increased potency and selectivity in drug design.
- 1,3,4-Oxadiazole moiety : This heterocyclic structure has been linked to a variety of biological activities, particularly in anticancer research.
Research indicates that the 1,3,4-oxadiazole derivatives exhibit diverse mechanisms of action. These mechanisms include:
- Inhibition of Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes involved in cancer cell proliferation such as:
Biological Activities
The biological activities associated with this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to exhibit:
- Cytotoxic effects against various cancer cell lines , potentially through the induction of apoptosis and inhibition of cell cycle progression.
- Targeting specific cancer-related proteins , which may lead to reduced tumor growth and metastasis .
Anti-inflammatory Effects
The presence of the methoxy and trifluoromethyl groups may contribute to anti-inflammatory properties. Compounds with similar functionalities have been reported to reduce inflammation in various models.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-26-13-5-3-2-4-12(13)21-14(25)10-24-8-6-11(7-9-24)15-22-23-16(27-15)17(18,19)20/h2-5,11H,6-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONMEWOGKUECNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.